Structural Characterization of 1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid: An In-Depth Technical Guide
Structural Characterization of 1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid: An In-Depth Technical Guide
Executive Summary
Indolizine-pyrazole hybrids represent a privileged scaffold in modern drug discovery, frequently explored as epigenetic modulators—specifically as1[1]—and targeted kinase inhibitors. The compound 1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid merges the electron-rich, fluorescent indolizine core with the robust hydrogen-bonding capacity of a pyrazole-3-carboxylic acid.
Accurate structural elucidation of this molecule is paramount. The regiochemistry of the C–N linkage between the two rings and the spatial orientation of the carboxylic acid directly dictate its pharmacodynamic interactions within narrow protein binding pockets (such as the BC channel of the CBP bromodomain)[1]. This whitepaper outlines a self-validating, multi-modal analytical strategy to definitively characterize this complex heterocyclic system.
Fig 1. Multi-modal structural elucidation workflow for indolizine-pyrazole hybrids.
High-Resolution Mass Spectrometry (HRMS)
Causality & Logic: Before investing resources in advanced NMR or crystallography, HRMS establishes the exact mass and elemental composition. The indolizine core is highly nucleophilic at the C-1 and C-3 positions, making it susceptible to unexpected oxidative degradation during synthesis. Confirming the intact molecular ion ensures no structural compromise has occurred.
Because the molecule contains a highly ionizable carboxylic acid, Electrospray Ionization (ESI) in negative mode is the optimal choice, yielding a robust [M-H]- signal with minimal fragmentation.
Quantitative Data: HRMS Profiling
| Ionization Mode | Theoretical Formula | Theoretical m/z | Expected Adducts | Mass Accuracy Threshold |
| ESI (+) | C₁₂H₁₀N₃O₂⁺ | 228.0768 | [M+H]⁺, [M+Na]⁺ | < 5 ppm |
| ESI (-) | C₁₂H₈N₃O₂⁻ | 226.0622 | [M-H]⁻ | < 5 ppm |
Nuclear Magnetic Resonance (NMR) Elucidation
Causality & Logic: While 1D ¹H and ¹³C NMR provide a complete inventory of atoms, they cannot definitively prove the regiochemistry of the N1–C3 bond. 2D NMR (specifically HSQC, HMBC, and NOESY) is mandatory to map the connectivity and confirm that the pyrazole is attached at the indolizine C-3 position rather than C-1 or C-2.
1D NMR Signatures
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Indolizine Core: The indolizine system exhibits a highly characteristic, severely deshielded proton at position 5 (H-5) typically appearing around 8.20–8.50 ppm. This deshielding is caused by the strong diamagnetic anisotropy of the fused ring system and the proximity of the bridgehead nitrogen (N-4).
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Pyrazole Core: The pyrazole protons (H-4 and H-5) typically appear as doublets with a small scalar coupling constant of J ≈ 2.0–2.5 Hz[2].
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Carboxylic Acid: The –COOH proton manifests as a broad singlet >12 ppm in DMSO-d₆. This broadness is an artifact of rapid chemical exchange and 2 induced by the adjacent nitrogen atoms[2].
2D NMR Connectivity Logic
The HMBC experiment is the linchpin of this characterization. A ³JCH cross-peak between the pyrazole H-5 and the indolizine C-3 unequivocally proves the N1–C3 linkage. NOESY provides orthogonal spatial validation, showing cross-relaxation between pyrazole H-5 and indolizine H-2.
Fig 2. Key 2D NMR correlations establishing the N1-C3 linkage and spatial geometry.
Quantitative Data: Diagnostic NMR Chemical Shifts
| Nucleus | Position | Expected Shift (ppm) | Multiplicity | Coupling (J in Hz) | Assignment Logic |
| ¹H | Indolizine H-5 | 8.20 - 8.50 | d | 7.0 | Deshielded by bridgehead N and ring current |
| ¹H | Pyrazole H-5 | 7.90 - 8.10 | d | 2.0 - 2.5 | Typical pyrazole coupling[2] |
| ¹H | Pyrazole H-4 | 6.80 - 7.00 | d | 2.0 - 2.5 | Adjacent to electron-withdrawing COOH |
| ¹H | Carboxylic OH | 12.0 - 13.5 | br s | - | Rapid exchange; quadrupolar relaxation[2] |
| ¹³C | Carboxyl C=O | 162.0 - 165.0 | s | - | Highly deshielded carbonyl carbon |
| ¹³C | Indolizine C-3 | 115.0 - 120.0 | s | - | Site of pyrazole attachment; confirmed via HMBC |
X-Ray Crystallography & Solid-State Dynamics
Causality & Logic: Solution-state NMR provides a time-averaged conformation, but X-ray crystallography captures the precise dihedral angle between the indolizine and pyrazole rings. This angle is a critical determinant of the molecule's ability to fit into target binding pockets[1].
Furthermore, X-ray diffraction elucidates the solid-state hydrogen bonding network. Pyrazole carboxylic acids typically form3 via intermolecular O-H···O and N-H···O hydrogen bonds, which can exhibit dynamic proton disorder at room temperature[3][4].
Self-Validating Experimental Protocols
Protocol A: Self-Validating NMR Acquisition (1D and 2D)
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Sample Preparation: Dissolve 10–15 mg of the highly pure analyte in 0.6 mL of DMSO-d₆.
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Causality: DMSO-d₆ disrupts the strong intermolecular hydrogen bonding of the carboxylic acid, preventing severe line broadening that occurs in non-polar solvents like CDCl₃.
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Tuning, Matching, and Shimming: Perform automated tuning and matching.
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Self-Validation: Check the residual solvent peak (DMSO at 2.50 ppm). A sharp solvent peak with a full-width at half-maximum (FWHM) < 1.0 Hz validates optimal field homogeneity.
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D₂O Exchange (Diagnostic Step): Acquire the standard ¹H spectrum. Remove the tube, add 15 µL of D₂O, shake vigorously for 1 minute, and re-acquire.
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Self-Validation: The complete disappearance of the broad >12 ppm signal confirms its identity as the exchangeable carboxylic acid proton, ruling out structural isomers[2].
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HMBC Acquisition: Set the spectral widths for ¹H and ¹³C. Optimize the pulse sequence for a long-range coupling constant (ⁿJCH) of 8 Hz, which is ideal for capturing the critical N1–C3 linkage.
Protocol B: HRMS Isotopic Profiling
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Calibration: Calibrate the ESI-TOF mass spectrometer with a known standard (e.g., sodium formate clusters) immediately prior to sample injection.
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Self-Validation: A mass error of < 5 ppm on the calibration standard validates the instrument's calibration state.
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Sample Injection: Dilute the sample to 1 µg/mL in Methanol/Water (50:50) with 0.1% Formic Acid. Inject via direct infusion at 5 µL/min.
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Data Analysis: Extract the [M-H]- peak. Compare the observed isotopic distribution (M, M+1, M+2) against the theoretical model for C₁₂H₈N₃O₂⁻ to rule out isobaric interferences.
Protocol C: Single-Crystal X-Ray Diffraction
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Crystal Growth: Utilize the vapor diffusion method. Dissolve the compound in a minimum amount of DMF (solvent) and place it in a sealed chamber with diethyl ether (anti-solvent).
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Causality: Slow vapor diffusion allows the carboxylic acid dimers to organize into a highly ordered lattice without trapping amorphous defects[3].
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Data Collection: Mount the crystal on a diffractometer equipped with a cryostream. Collect data at 150 K .
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Refinement: Solve the structure using direct methods (e.g., SHELXT).
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Self-Validation: An R₁ factor < 0.05 and a flat residual electron density map validate the structural model's accuracy.
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References
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A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. fu-berlin.de. 3
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A Solid-State NMR, X-ray Diffraction, and Ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of pyrazole-4-carboxylic Acid Chains. nih.gov. 4
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Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. nih.gov. 5
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Design, Synthesis, and Biological Evaluation of 1-(Indolizin-3-yl)ethan-1-ones as CBP Bromodomain Inhibitors for the Treatment of Prostate Cancer. acs.org. 1
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CBP/p300 bromodomain: new promising epigenetic target. edpsciences.org. 6
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Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. benchchem.com. 2
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 4. A solid-state NMR, X-ray diffraction, and ab initio computational study of hydrogen-bond structure and dynamics of pyrazole-4-carboxylic acid chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
